molecular formula C19H13ClFN3O5 B2957113 N-(4-chloro-2-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-46-0

N-(4-chloro-2-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2957113
CAS RN: 868678-46-0
M. Wt: 417.78
InChI Key: GGOPRKBGEZWRKP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O5 and its molecular weight is 417.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Met Kinase Inhibitors

Dihydropyridine derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, with modifications leading to improved solubility, enzyme potency, and kinase selectivity. These compounds demonstrated significant tumor stasis in models of human gastric carcinoma, indicating their potential for cancer treatment (Schroeder et al., 2009).

Development of Polyamides

Research on polyamides derived from reactions involving similar nitrophenyl and fluorobenzyl components showcases the synthesis of noncrystalline, transparent, and thermally stable materials. These polyamides are of interest for their potential applications in electronics and materials science due to their solubility, thermal stability, and film-forming properties (Hsiao et al., 2000).

Photodegradation Studies

The study of nitrophenyldihydropyridines has shown that photodegradation can lead to the formation of less complex structures through intramolecular electron transfer. This research is relevant for understanding the stability and degradation pathways of related compounds under light exposure, with implications for their storage and use in pharmaceutical applications (Fasani et al., 2006).

Supramolecular Architectures and Hydrogen Bonding

Novel pyridine-based hydrazone derivatives have been synthesized, showcasing the importance of intra- and intermolecular hydrogen bonding in stabilizing molecular structures. This research underscores the role of functional groups similar to those in the query compound in forming stable, complex architectures with potential applications in material science and drug design (Khalid et al., 2021).

properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O5/c20-13-5-8-16(17(10-13)24(27)28)22-18(25)15-2-1-9-23(19(15)26)29-11-12-3-6-14(21)7-4-12/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGOPRKBGEZWRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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